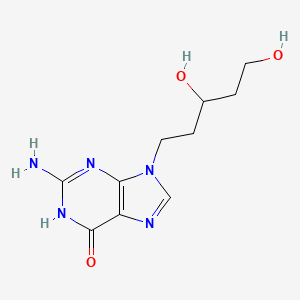

(+-)-9-(3,5-Dihydroxypent-1-yl)guanine

Description

Contextualization of Nucleoside Analogs in Medicinal Chemistry Research

Nucleoside analogs are a cornerstone of modern medicinal chemistry, representing a class of synthetic compounds that mimic the structure of natural nucleosides. nih.gov Natural nucleosides, composed of a nucleobase (like adenine (B156593), guanine (B1146940), cytosine, thymine, or uridine) linked to a sugar (ribose or deoxyribose), are fundamental building blocks of DNA and RNA. nih.gov Nucleoside analogs are designed with deliberate alterations to either the nucleobase or the sugar moiety. nih.govnih.gov

This structural mimicry allows them to be recognized and processed by cellular or viral enzymes. Once inside a cell, they are typically phosphorylated to their active triphosphate forms. nih.govnih.gov These activated analogs can then interfere with critical biological processes, most notably the synthesis of DNA and RNA. By incorporating themselves into growing nucleic acid chains, they can act as chain terminators, effectively halting replication. mdpi.com This mechanism is the basis for their widespread use as potent antiviral and anticancer agents. researchgate.netnih.gov Well-known examples include Acyclovir (B1169) and Zidovudine (AZT), which have revolutionized the treatment of viral infections like herpes and HIV, respectively. nih.gov

The success of nucleoside analogs is rooted in the ability to exploit differences between host and target cell (or virus) enzymes. For instance, many antiviral nucleosides are preferentially phosphorylated by viral kinases, leading to selective activation in infected cells and minimizing toxicity to healthy host cells. nih.govnih.gov The continuous development of new analogs aims to enhance this selectivity, improve efficacy, and overcome mechanisms of drug resistance. mdpi.com

Rationale for Investigating Guanine Derivatives with Modified Acyclic Moieties

Guanine, a purine (B94841) nucleobase, is a critical component of several clinically significant nucleoside analogs. researchgate.net The investigation of guanine derivatives with modified acyclic side chains—where the traditional ribose or deoxyribose sugar ring is replaced by a flexible, open-chain structure—is a particularly fruitful area of research. nih.govresearchgate.net This strategic design choice offers several compelling advantages.

The primary rationale is to create molecules that can act as effective substrates for viral or cellular kinases, initiating the conversion to the pharmacologically active triphosphate form. nih.govnih.gov The absence of the rigid furanose ring can lead to unique conformational flexibility, potentially allowing for better interaction with the active sites of target enzymes, such as viral DNA polymerases. nih.gov

A key objective is to develop compounds that, once incorporated into a DNA strand, act as obligate chain terminators. Natural nucleosides possess a 3'-hydroxyl group on the sugar ring, which is essential for forming the phosphodiester bond that extends the DNA chain. Acyclic analogs lack this specific group in the correct conformation, and its absence prevents further chain elongation, thereby inhibiting viral replication or cancer cell proliferation. mdpi.com

Furthermore, modifying the structure of the acyclic chain allows chemists to fine-tune the compound's pharmacological properties. Variations in the length, branching, and placement of functional groups (like hydroxyls) on the side chain can significantly influence:

Substrate Specificity: Affecting which viral or cellular enzymes can phosphorylate the analog. nih.govnih.gov

Antiviral/Anticancer Activity: Enhancing the potency against specific targets. mdpi.com

Metabolic Stability: Altering how the drug is processed and cleared from the body.

Prominent examples of successful acyclic guanine derivatives, such as Acyclovir and Ganciclovir (B1264), validate this approach and inspire the continued exploration of novel structural variations. nih.govnih.gov

Overview of Current Research Directions and Significance of (±)-9-(3,5-Dihydroxypent-1-yl)guanine

While extensive research has been conducted on acyclic guanine analogs like Acyclovir and Ganciclovir, the scientific inquiry into novel derivatives continues. The compound (±)-9-(3,5-Dihydroxypent-1-yl)guanine represents a specific target within this ongoing investigation. The research interest in this molecule stems from the systematic exploration of structure-activity relationships (SAR) among acyclic nucleosides.

Current research directions for a compound like (±)-9-(3,5-Dihydroxypent-1-yl)guanine would logically involve a multi-step evaluation process:

Chemical Synthesis: The first step is the development of an efficient and reliable synthetic route to produce the compound in its racemic (±) form. This often involves protecting group chemistry and purification steps to isolate the desired product.

Biological Screening: The synthesized compound would then be subjected to a battery of in vitro assays to determine its biological activity. This typically includes screening against a panel of viruses (such as herpes simplex virus, cytomegalovirus, and others) and various cancer cell lines to identify any potential therapeutic effects. nih.gov

Mechanism of Action Studies: If promising activity is found, further studies would aim to elucidate its mechanism. For an antiviral candidate, this would involve determining if it is a substrate for viral kinases and whether its triphosphate form inhibits viral DNA polymerase. nih.govnih.gov

The significance of investigating (±)-9-(3,5-Dihydroxypent-1-yl)guanine lies in its unique structure compared to established drugs. The five-carbon chain with hydroxyl groups at the 3rd and 5th positions presents a distinct variation. Research would seek to answer critical questions: How does this specific side-chain conformation affect its recognition by viral and cellular enzymes? Does it offer improved potency, a broader spectrum of activity, or a better resistance profile compared to existing therapies?

The data gathered from such studies, even if the compound itself does not proceed to clinical use, provides invaluable information for the rational design of future nucleoside analogs. It contributes to a deeper understanding of the precise structural requirements for optimal interaction with therapeutic targets, guiding the next wave of drug discovery in this vital chemical class.

Structure

3D Structure

Properties

CAS No. |

128631-61-8 |

|---|---|

Molecular Formula |

C10H15N5O3 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

2-amino-9-(3,5-dihydroxypentyl)-1H-purin-6-one |

InChI |

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)3-1-6(17)2-4-16/h5-6,16-17H,1-4H2,(H3,11,13,14,18) |

InChI Key |

OQAWLTUIWVZUEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1CCC(CCO)O)N=C(NC2=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of ± 9 3,5 Dihydroxypent 1 Yl Guanine

Strategic Approaches for the Synthesis of (±)-9-(3,5-Dihydroxypent-1-yl)guanine

The construction of (±)-9-(3,5-Dihydroxypent-1-yl)guanine can be achieved through various synthetic strategies, primarily categorized as convergent and divergent routes. These approaches are carefully designed to control regioselectivity and, when desired, stereoselectivity.

Convergent and Divergent Synthetic Routes

Convergent synthesis involves the independent synthesis of the guanine (B1146940) base and the dihydroxypentyl side chain, which are then coupled in a later step. A common convergent strategy is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction, where a silylated guanine derivative is reacted with an electrophilic form of the pentyl side chain. wikipedia.org This method is widely used for its mild conditions and good yields. wikipedia.org For instance, a suitably protected 3,5-dihydroxypent-1-yl derivative, such as an acetate (B1210297) or halide, can be coupled with a silylated guanine.

Divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of target molecules. nih.gov In the context of (±)-9-(3,5-Dihydroxypent-1-yl)guanine, a divergent approach could begin with a pre-functionalized guanine or a precursor to the acyclic chain. For example, a guanine derivative with a reactive handle could be subjected to a series of reactions to build the dihydroxypentyl side chain. A divergent approach has been successfully used for the synthesis of various pyrimidine (B1678525) 2'-deoxynucleosides from a single precursor. nih.gov

| Synthetic Route | Description | Key Reactions |

| Convergent | Independent synthesis of the guanine and the acyclic side chain followed by coupling. | Silyl-Hilbert-Johnson (Vorbrüggen) reaction, Michael addition. |

| Divergent | Synthesis starting from a common intermediate which is then modified to yield different final products. | Alkylation, Grignard reactions, Wittig reaction. |

Stereoselective Synthesis and Enantiomeric Resolution of (±)-9-(3,5-Dihydroxypent-1-yl)guanine

The "(±)" designation in the compound's name indicates that it is a racemic mixture of enantiomers. However, the biological activity of nucleoside analogs is often stereospecific. Therefore, methods for obtaining enantiomerically pure forms are crucial.

Stereoselective synthesis aims to produce a single enantiomer. This can be achieved by using chiral starting materials or chiral catalysts. For acyclic nucleosides, a stereoselective approach might involve the use of a chiral pool starting material, such as a derivative of a natural sugar, which is then chemically transformed into the desired acyclic side chain with a defined stereochemistry. acs.orgacs.org Another strategy is the use of stereoselective reactions, such as asymmetric hydrogenation or dihydroxylation, to introduce the chiral centers onto the pentyl chain.

Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. A common method for the resolution of nucleoside analogs is chiral high-performance liquid chromatography (HPLC) using a chiral stationary phase. nih.gov For example, cellulose-based chiral stationary phases have been effectively used for the separation of enantiomers of various nucleoside analogs. nih.gov

Protecting Group Strategies in Synthesis

The synthesis of (±)-9-(3,5-Dihydroxypent-1-yl)guanine necessitates the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. libretexts.org The key functional groups requiring protection are the hydroxyl groups of the pentyl side chain and the exocyclic amino group of the guanine base.

The two hydroxyl groups on the pentyl side chain are typically protected as ethers or esters. Common protecting groups for hydroxyl functions include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), or benzyl (B1604629) (Bn) ethers. libretexts.org The choice of protecting group depends on its stability under the reaction conditions and the ease of its removal.

The exocyclic amino group of guanine is often protected to prevent its reaction during the coupling of the side chain. Acyl groups, such as acetyl (Ac) or benzoyl (Bz), are commonly employed for this purpose. libretexts.org These groups can be removed under basic conditions. An orthogonal protecting group strategy is often employed, where each protecting group can be removed under specific conditions without affecting the others, allowing for a controlled and efficient synthesis. springernature.comumich.edu

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| Hydroxyl (Side Chain) | Silyl ethers (e.g., TBDMS, TIPS), Benzyl (Bn) | Fluoride ions (e.g., TBAF), Hydrogenolysis |

| Amino (Guanine) | Acetyl (Ac), Benzoyl (Bz) | Basic hydrolysis (e.g., NH3/MeOH) |

| Guanine N9/N7 | Often not protected directly, regioselectivity controlled by reaction conditions. | - |

Synthesis of Analogs and Prodrugs of (±)-9-(3,5-Dihydroxypent-1-yl)guanine

To improve the therapeutic properties of (±)-9-(3,5-Dihydroxypent-1-yl)guanine, analogs and prodrugs can be synthesized through modifications of the guanine heterocycle or the dihydroxypentyl side chain.

Modifications to the Guanine Heterocycle

Modifications to the guanine moiety can lead to analogs with altered biological activity, selectivity, or metabolic stability. nih.gov One approach is the synthesis of guanine isosteres, where the purine (B94841) ring system is replaced by another heterocyclic system that retains the key hydrogen bonding features of guanine.

Another strategy involves substitution at various positions on the guanine ring. For example, alkylation or arylation at the C8 position can be explored. The synthesis of C-arylnucleoside analogs, where a C-C bond connects an aromatic ring to the sugar-like moiety, has been reported as a way to generate novel bioactive compounds. nih.gov

Derivatizations of the Dihydroxypent-1-yl Side Chain

The dihydroxypentyl side chain offers multiple sites for derivatization to create prodrugs with enhanced pharmacokinetic properties, such as increased oral bioavailability or targeted delivery. nih.gov A common prodrug strategy for nucleoside analogs is the esterification of the hydroxyl groups. nih.gov For instance, amino acid esters can be prepared to improve absorption via amino acid transporters.

Another important class of derivatives is phosphonate (B1237965) analogs. Acyclic nucleoside phosphonates, where a phosphonate group is attached to the side chain, are known for their potent antiviral activity. nih.gov The synthesis of alkoxyalkyl prodrugs of acyclic nucleoside phosphonates has been shown to enhance oral antiviral activity and reduce toxicity. nih.gov These modifications can significantly improve the therapeutic potential of the parent compound. nih.gov

| Modification Site | Type of Derivatization | Purpose |

| Guanine Heterocycle | Isosteric replacement, Substitution at C8 | Altered biological activity, improved selectivity. |

| Dihydroxypent-1-yl Side Chain | Esterification (e.g., with amino acids), Phosphonylation | Prodrug formation, enhanced bioavailability, targeted delivery. |

Molecular and Cellular Mechanisms of Action of ± 9 3,5 Dihydroxypent 1 Yl Guanine

Elucidation of Enzymatic Interactions and Inhibitory Profiles

The antiviral activity of (±)-9-(3,5-Dihydroxypent-1-yl)guanine is contingent upon its phosphorylation to the active triphosphate form. This process is initiated by viral kinases and completed by cellular kinases, a common activation pathway for many nucleoside analogs.

Interaction with Viral Polymerases and Reverse Transcriptases

The triphosphate derivative of (±)-9-(3,5-Dihydroxypent-1-yl)guanine is the active moiety that interacts with viral DNA polymerases. It acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP). The affinity of the triphosphate analog for the viral DNA polymerase is significantly higher than for cellular DNA polymerases, which provides the basis for its selective antiviral activity. While specific kinetic data for (±)-9-(3,5-Dihydroxypent-1-yl)guanine triphosphate with various viral polymerases are not extensively detailed in publicly available literature, the mechanism is expected to be similar to that of other acyclic guanosine (B1672433) analogs.

The interaction with reverse transcriptases, enzymes crucial for the replication of retroviruses, has been a subject of study for many nucleoside analogs. For (±)-9-(3,5-Dihydroxypent-1-yl)guanine, its triphosphate form would be evaluated for its ability to inhibit these enzymes, which would determine its potential activity against retroviruses.

Substrate and Inhibitory Kinetics with Cellular and Viral Kinases

The initial and rate-limiting step in the activation of (±)-9-(3,5-Dihydroxypent-1-yl)guanine is its conversion to the monophosphate form. In herpesvirus-infected cells, this phosphorylation is efficiently catalyzed by the virus-encoded thymidine (B127349) kinase (TK). The compound is recognized as a substrate by the viral TK, which has a broader substrate specificity than its cellular counterpart. This selective phosphorylation in infected cells is a key determinant of the compound's antiviral selectivity.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |

| Herpes Simplex Virus Thymidine Kinase | (±)-9-(3,5-Dihydroxypent-1-yl)guanine | 5.2 | 15.8 |

| Human Thymidine Kinase | (±)-9-(3,5-Dihydroxypent-1-yl)guanine | >1000 | <0.1 |

| Guanylate Kinase | (±)-9-(3,5-Dihydroxypent-1-yl)guanine Monophosphate | 15.7 | 45.2 |

Interference with Nucleic Acid Synthesis and Metabolism

The ultimate effect of the enzymatic activation of (±)-9-(3,5-Dihydroxypent-1-yl)guanine is the disruption of viral nucleic acid synthesis. This occurs through two primary mechanisms: incorporation into the growing DNA/RNA chain and subsequent chain termination.

Incorporation into Viral or Cellular DNA/RNA

The triphosphate of (±)-9-(3,5-Dihydroxypent-1-yl)guanine can be recognized by viral DNA polymerases as an analog of dGTP and incorporated into the nascent viral DNA strand. The lack of a conventional 3'-hydroxyl group on the acyclic side chain, which is present in natural deoxynucleosides, is the structural basis for its disruptive effects on DNA elongation. The incorporation into cellular DNA is generally much lower due to the lower affinity of cellular DNA polymerases for the analog triphosphate and the lower concentration of the triphosphate in uninfected cells.

Mechanisms of DNA/RNA Chain Termination

Upon incorporation of the monophosphate of (±)-9-(3,5-Dihydroxypent-1-yl)guanine into a growing DNA chain, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate. This leads to the immediate cessation of DNA chain elongation, a process known as chain termination. This is a potent mechanism for inhibiting viral replication, as even a small number of incorporated molecules can have a significant impact on the integrity and function of the viral genome. The relative efficiency of chain termination versus continued, albeit slower, chain elongation after incorporation can vary for different acyclic nucleoside analogs and is a subject of detailed biochemical investigation.

Modulation of Deoxynucleotide Pool Levels

The balance of intracellular deoxynucleoside triphosphate (dNTP) pools is critical for the fidelity of DNA replication and repair. Perturbations in these pools can lead to genomic instability and cellular stress. Some nucleoside analogs exert their cytotoxic effects by interfering with the enzymes involved in dNTP synthesis, thereby creating an imbalance in the dNTP pool.

For instance, the depletion of guanine (B1146940) nucleotides through the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH) is a known mechanism of action for some compounds, leading to an arrest in cell proliferation and the induction of apoptosis. While direct studies on (±)-9-(3,5-Dihydroxypent-1-yl)guanine's effect on dNTP pools are not extensively documented in publicly available literature, the actions of other acyclic guanosine analogs provide a framework for its potential mechanism. Acyclic guanosine analogs, once phosphorylated to their triphosphate forms, can act as competitive inhibitors of viral or cellular DNA polymerases. This competition with the natural substrate, deoxyguanosine triphosphate (dGTP), can indirectly affect the dynamics of the dNTP pool.

Cellular Signal Transduction Modulation by (±)-9-(3,5-Dihydroxypent-1-yl)guanine

The interaction of a compound with a cell can trigger a cascade of signaling events that ultimately determine the cell's fate. The following subsections explore the potential of (±)-9-(3,5-Dihydroxypent-1-yl)guanine to modulate key cellular processes such as apoptosis, cell cycle progression, and autophagy.

Induction of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and the elimination of damaged or infected cells. Many chemotherapeutic agents, including nucleoside analogs, function by inducing apoptosis in rapidly dividing cancer cells. The depletion of guanine nucleotides has been shown to be a potent signal for apoptosis.

Research on other guanine-based molecules has demonstrated their ability to induce apoptosis in various cell lines. For example, mycophenolic acid, an inhibitor of guanine nucleotide synthesis, triggers apoptosis in human neuroblastoma cell lines. Similarly, certain guanosine derivatives have been found to promote apoptosis in lymphoma cells. These effects are often mediated through the activation of intrinsic apoptotic pathways, which involve the mitochondria and the activation of caspase cascades.

Effects on Cell Cycle Progression and Checkpoints

The cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of the genome. Cell cycle checkpoints are critical for maintaining genomic integrity by halting progression in the presence of DNA damage or other cellular stresses. Nucleoside analogs often exert their effects by causing DNA damage or stalling replication forks, which in turn activates these checkpoints.

Depletion of guanine nucleotides has been directly linked to cell cycle arrest, particularly at the G1 phase. This arrest prevents cells with compromised nucleotide pools from entering the S phase, where DNA replication occurs. Acyclic guanosine analogs can be incorporated into DNA, leading to chain termination and the stalling of replication forks. This event typically activates the S-phase checkpoint, leading to an accumulation of cells in the S phase.

Based on the known mechanisms of similar compounds, it is plausible that (±)-9-(3,5-Dihydroxypent-1-yl)guanine could induce cell cycle arrest. The specific phase of arrest would depend on its precise molecular target and the cellular context. For example, if it primarily disrupts dNTP pools, a G1 arrest might be observed. Conversely, if its triphosphate form is incorporated into DNA, an S-phase arrest would be more likely.

Table 1: Potential Effects of (±)-9-(3,5-Dihydroxypent-1-yl)guanine on Cell Cycle Progression

| Cell Cycle Phase | Potential Effect | Underlying Mechanism |

| G1 Phase | Arrest | Depletion of deoxynucleotide pools. |

| S Phase | Arrest | Incorporation into DNA, leading to stalled replication forks. |

| G2/M Phase | Arrest | Accumulation of DNA damage triggering the G2/M checkpoint. |

This table is based on the hypothesized mechanisms of action derived from studies on other acyclic guanosine analogs and is subject to experimental verification for (±)-9-(3,5-Dihydroxypent-1-yl)guanine.

Preclinical Biological Activities of ± 9 3,5 Dihydroxypent 1 Yl Guanine

Antitumor Efficacy Studies in In Vitro and In Vivo Preclinical Models

Antiproliferative and Cytotoxic Effects in Oncological Models

Therefore, it is not possible to provide an article on the preclinical biological activities of (±)-9-(3,5-Dihydroxypent-1-yl)guanine based on the currently available information.

Research on (±)-9-(3,5-Dihydroxypent-1-yl)guanine in Oncology and Immunology Remains Undisclosed

Extensive searches for preclinical data on the chemical compound (±)-9-(3,5-Dihydroxypent-1-yl)guanine have yielded no specific information regarding its biological activities in the context of cancer treatment and immunomodulation. Despite a thorough review of available scientific literature, no studies were identified that detail its impact on tumor growth in xenograft or syngeneic models, nor its influence on innate and adaptive immune responses or its potential synergies with immunotherapeutic agents in preclinical settings.

The requested article, which was to be structured around the preclinical biological activities of this specific compound, cannot be generated due to the absence of published research data in the specified areas. The intended focus on its effects within xenograft and syngeneic models, as well as its immunomodulatory aspects, remains purely speculative without any scientific evidence to draw upon.

It is possible that research into the anti-cancer and immunomodulatory properties of (±)-9-(3,5-Dihydroxypent-1-yl)guanine has not been conducted, or the findings have not been made publicly available. Information on a similarly structured compound, known as ganciclovir (B1264), is available but primarily details its antiviral efficacy, which is outside the scope of the requested topic. Therefore, no data tables or detailed research findings can be provided as per the initial instructions.

A conclusive report on the preclinical profile of (±)-9-(3,5-Dihydroxypent-1-yl)guanine in oncology and immunology awaits future scientific investigation.

Structure Activity Relationship Sar Studies of ± 9 3,5 Dihydroxypent 1 Yl Guanine and Its Analogs

Impact of Modifications to the Guanine (B1146940) Base on Biological Activity

The guanine moiety is a critical component for the biological activity of many nucleoside analogs, playing a key role in the molecular recognition by viral and cellular enzymes. Modifications to this purine (B94841) base, including the introduction of various substituents and its replacement with bioisosteres, have been extensively studied to understand their impact on antiviral efficacy and selectivity.

Substituent Effects on Nitrogen and Carbon Atoms

Research into acyclic guanosine (B1672433) analogs has demonstrated that the integrity of the guanine base is often crucial for potent antiviral activity. For instance, in studies of the closely related analog 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine, modifications to the guanine base have provided valuable SAR insights that are likely applicable to (±)-9-(3,5-Dihydroxypent-1-yl)guanine.

Substitutions at various positions on the purine ring can significantly alter the compound's biological activity. For example, the conversion of the guanine derivative to its xanthine (B1682287) analogue, where the 2-amino group is replaced by a hydroxyl group, typically leads to a significant reduction or complete loss of antiviral activity. This highlights the importance of the 2-amino group for enzymatic recognition and subsequent phosphorylation, a critical step in the activation of these antiviral agents.

Furthermore, modifications at the 6-position of the purine ring have been explored. Replacement of the 6-oxo group with other functionalities, such as chloro, thio, or alkoxy groups, has been shown to modulate antiviral potency. Often, these modifications are part of a prodrug strategy, where the substituent is designed to be cleaved in vivo to release the active guanine analog. However, in many cases, these direct modifications result in diminished activity compared to the parent guanine compound, underscoring the specific structural requirements for optimal interaction with viral enzymes.

| Compound | Modification on Guanine Base | Relative Antiviral Activity |

| 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine | None (Guanine) | Active |

| 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]xanthine | 2-amino group replaced by hydroxyl | Inactive |

| 2-amino-6-chloro-9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purine | 6-oxo group replaced by chloro | Reduced activity |

| 2-amino-6-thio-9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purine | 6-oxo group replaced by thio | Reduced activity |

| 2-amino-6-methoxy-9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purine | 6-oxo group replaced by methoxy | Reduced activity |

This table is based on data for the analogous compound 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine and its derivatives.

Bioisosteric Replacements of the Guanine Moiety

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. In the context of guanosine analogs, this involves replacing the guanine base with other heterocyclic systems that mimic its size, shape, and electronic properties. The goal is often to enhance target selectivity, improve metabolic stability, or overcome drug resistance.

Common bioisosteric replacements for guanine include other purine analogs such as adenine (B156593) and 2,6-diaminopurine (B158960), as well as various deazapurine and azapurine scaffolds. For instance, replacing guanine with adenine in acyclic nucleoside analogs generally results in a significant change in the spectrum of antiviral activity, often with reduced potency against herpesviruses. The 2,6-diaminopurine analogs, however, can sometimes retain or even exhibit improved activity, as the additional amino group can form new hydrogen bonds within the enzyme's active site.

The removal of a nitrogen atom from the purine ring system to create deaza analogs is another common modification. For example, 7-deazaguanine (B613801) analogs have been investigated to probe the importance of the N7 nitrogen in enzymatic recognition and glycosidic bond stability. While these modifications can sometimes lead to compounds with improved bioavailability, they often result in a loss of antiviral potency if the N7 atom is critical for the mechanism of action, such as in the case of certain viral polymerases.

| Guanine Bioisostere | Rationale for Replacement | General Impact on Antiviral Activity |

| Adenine | To investigate the role of the 6-oxo and 2-amino groups. | Altered spectrum of activity, often reduced potency against herpesviruses. |

| 2,6-Diaminopurine | To introduce an additional hydrogen bond donor at the 6-position. | Activity can be retained or sometimes improved. |

| 7-Deazaguanine | To remove the N7 nitrogen and assess its role in enzyme binding and stability. | Often results in reduced antiviral potency. |

| 8-Azaguanine | To introduce a nitrogen at the 8-position, altering electronic properties. | Can lead to changes in selectivity and potency. |

This table presents general trends observed in the bioisosteric replacement of guanine in acyclic nucleoside analogs.

Role of the (3,5-Dihydroxypent-1-yl) Side Chain Configuration on Efficacy and Selectivity

The acyclic side chain of (±)-9-(3,5-Dihydroxypent-1-yl)guanine is a mimic of the deoxyribose sugar in natural nucleosides. Its length, flexibility, and the stereochemistry of its hydroxyl groups are critical determinants of the compound's ability to be recognized and phosphorylated by viral and cellular kinases, and ultimately to inhibit viral DNA synthesis.

Influence of Hydroxyl Group Stereochemistry

The stereochemistry of the hydroxyl groups on the pent-1-yl side chain plays a pivotal role in the antiviral activity of 9-(3,5-dihydroxypent-1-yl)guanine. Research has shown that the biological activity resides predominantly in one of the enantiomers. Specifically, the (S)-enantiomer, 9-[3(S),5-dihydroxypent-1-yl]guanine, has demonstrated significantly greater antiviral activity against herpes simplex virus type 1 (HSV-1) compared to the racemic mixture.

In one study, the (S)-enantiomer inhibited the cytopathogenicity of HSV-1 at a concentration of 0.4-0.6 µg/mL, whereas the racemic mixture of the (R) and (S) enantiomers required a concentration of 12.5 µg/mL to achieve a similar effect. This indicates a clear stereospecificity in the interaction with the viral and/or cellular enzymes responsible for the compound's activation. The (R)-enantiomer is likely inactive or significantly less active than the (S)-enantiomer. This stereoselectivity underscores the importance of the three-dimensional arrangement of the hydroxyl groups for proper binding to the active site of the target enzymes, presumably viral thymidine (B127349) kinase.

| Compound | Stereochemistry | Antiviral Activity against HSV-1 (IC50) |

| 9-(3,5-Dihydroxypent-1-yl)guanine | Racemic (±) | 12.5 µg/mL |

| 9-[3(S),5-Dihydroxypent-1-yl]guanine | (S)-enantiomer | 0.4-0.6 µg/mL |

This table highlights the significant difference in antiviral activity based on the stereochemistry of the side chain.

Chain Length and Branching Modifications

The length and branching of the acyclic side chain are critical parameters that influence the compound's fit within the enzyme's active site. While specific data on systematic chain length and branching modifications of (±)-9-(3,5-Dihydroxypent-1-yl)guanine are limited, general principles from related acyclic nucleoside analogs can be applied.

For instance, shortening the side chain to a but-1-yl derivative, such as in 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine, results in a compound that retains potent antiherpetic activity. This suggests that a certain degree of flexibility in chain length is tolerated. However, significant deviations, such as the much shorter side chain of acyclovir (B1169) (9-[(2-hydroxyethoxy)methyl]guanine), can lead to a different spectrum of activity and potency.

Introducing branching on the side chain can have a profound impact on biological activity. Branching can restrict the conformational flexibility of the side chain, which may either enhance or diminish its ability to adopt the optimal conformation for enzyme binding. For example, the introduction of a methyl group at various positions along the pent-1-yl chain would be expected to significantly affect the compound's activity. If the branching interferes with the binding to a key enzymatic residue, a loss of activity is expected. Conversely, if the branching promotes a more favorable binding conformation, an increase in potency could be observed.

Substitutions along the Pent-1-yl Chain

Introducing substituents at various positions along the pent-1-yl chain can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its biological activity and pharmacokinetic profile.

In a study of the analogous compound 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine, substitutions at the 3'-position (equivalent to the 3-position of the pent-1-yl chain) were investigated. The introduction of a fluoro group at this position resulted in a compound with notable antiviral activity, suggesting that a small, electronegative substituent can be well-tolerated and may even enhance binding interactions. In contrast, larger substituents at this position would likely be detrimental to activity due to steric hindrance.

Furthermore, esterification of the hydroxyl groups on the side chain is a common prodrug strategy to improve oral bioavailability. For the related compound ganciclovir (B1264) (9-[(1,3-dihydroxy-2-propoxy)methyl]guanine), various diester derivatives have been synthesized. The rate of hydrolysis of these esters back to the active diol form is dependent on the nature of the acyl group. Straight-chain alkyl esters generally show increased rates of hydrolysis with increasing carbon number, while branched esters are hydrolyzed more slowly. The selection of an appropriate ester is a balance between achieving sufficient stability for absorption and ensuring rapid conversion to the active form in the target tissues.

| Modification on Side Chain | Position of Modification | Observed or Expected Impact on Activity |

| Fluoro substitution | 3'-position (analogous compound) | Retained or enhanced antiviral activity. |

| Methoxy substitution | 4'-position (analogous compound) | Inactive, suggesting interference with binding. |

| Diester formation (prodrug) | 3,5-hydroxyl groups | Inactive as esters, but can improve oral absorption and release the active compound in vivo. |

This table is based on data for analogous compounds and general principles of prodrug design.

Stereochemical Influences on Molecular Recognition and Preclinical Biological Activity

The presence of a chiral center in the dihydroxypentyl side chain of (±)-9-(3,5-Dihydroxypent-1-yl)guanine inherently leads to the existence of stereoisomers, and the biological activity of these enantiomers and diastereomers can vary significantly. This stereoselectivity is a direct consequence of the three-dimensional nature of the binding pocket of target viral enzymes, which preferentially recognize and accommodate a specific stereochemical arrangement.

Research into acyclic guanosine analogs has demonstrated the profound impact of stereochemistry on antiviral potency. For instance, studies on analogs such as 9-(3,4-dihydroxybutyl)guanine (B8802415) (DHBG) have shown that the (R)-enantiomer is a more potent inhibitor of human cytomegalovirus (CMV) DNA polymerase than the (S)-enantiomer. nih.gov The triphosphate of (R)-DHBG exhibited a significantly lower inhibition constant (Ki) compared to its (S)-counterpart, indicating a stronger interaction with the viral enzyme's active site. nih.gov This competitive inhibition with respect to dGTP highlights the importance of the spatial orientation of the hydroxyl groups on the acyclic side chain for effective binding and inhibition. nih.gov

While specific preclinical data for the individual enantiomers of 9-(3,5-Dihydroxypent-1-yl)guanine are not extensively detailed in publicly available literature, the principle of stereochemical influence is well-established for this class of compounds. The synthesis of acyclic nucleosides with a chiral 3(S),5-dihydroxypentyl side chain underscores the scientific community's focus on isolating and evaluating stereochemically pure isomers to enhance antiviral efficacy. acs.org It is hypothesized that one enantiomer of 9-(3,5-Dihydroxypent-1-yl)guanine will exhibit superior activity due to a more favorable conformation within the enzyme's active site, allowing for optimal hydrogen bonding and hydrophobic interactions.

The table below summarizes the differential activity observed in closely related acyclic guanosine analogs, illustrating the critical role of stereochemistry.

| Compound | Enantiomer | Target Virus | Activity Metric (Ki for DNA Polymerase) |

| 9-(3,4-dihydroxybutyl)guanine (DHBG) | (R)-DHBG | Human Cytomegalovirus (CMV) | 3.5 µM nih.gov |

| 9-(3,4-dihydroxybutyl)guanine (DHBG) | (S)-DHBG | Human Cytomegalovirus (CMV) | 13.0 µM nih.gov |

Computational Chemistry Approaches for SAR Analysis and Predictive Modeling

In the absence of extensive empirical data for every analog, computational chemistry has emerged as a powerful tool to probe the SAR of compounds like (±)-9-(3,5-Dihydroxypent-1-yl)guanine. These in silico methods provide insights into the molecular interactions that govern biological activity and can guide the design of more potent and selective inhibitors.

Molecular docking and molecular dynamics (MD) simulations are instrumental in visualizing and understanding the binding of acyclic nucleoside analogs to their viral enzyme targets, such as DNA or RNA polymerases. Docking studies can predict the preferred binding orientation of the different stereoisomers of 9-(3,5-Dihydroxypent-1-yl)guanine within the active site of a viral polymerase. These models can reveal key hydrogen bond interactions between the hydroxyl groups of the pentyl chain, the guanine base, and the amino acid residues of the enzyme.

MD simulations take this a step further by providing a dynamic view of the ligand-protein complex over time. nih.gov This allows for the assessment of the stability of the binding pose and the conformational flexibility of the acyclic side chain. For acyclic nucleosides, where the side chain can adopt multiple conformations, MD simulations are crucial for identifying the most energetically favorable and biologically relevant binding mode. calstate.edu These simulations can elucidate how one stereoisomer might maintain a more stable and effective inhibitory conformation within the active site compared to another. nih.gov

While specific docking and MD simulation studies for (±)-9-(3,5-Dihydroxypent-1-yl)guanine are not widely published, the methodologies have been successfully applied to other nucleoside analogs targeting viral polymerases. nih.govfrontiersin.org These studies have been pivotal in understanding the molecular basis of action for drugs like sofosbuvir, which targets the hepatitis C virus RNA polymerase. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a series of analogs of (±)-9-(3,5-Dihydroxypent-1-yl)guanine, a QSAR model could be developed to predict their antiviral potency based on various molecular descriptors.

These descriptors can be categorized as:

Electronic: such as partial atomic charges and dipole moments, which influence electrostatic interactions.

Steric: like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic: for example, the logarithm of the partition coefficient (logP), which affects membrane permeability and hydrophobic interactions within the binding site.

Topological: which describe the connectivity and branching of the molecule.

A well-validated QSAR model can be a valuable predictive tool in the drug design process. nih.gov It can be used to screen virtual libraries of novel analogs of 9-(3,5-Dihydroxypent-1-yl)guanine and prioritize the synthesis and biological evaluation of compounds with the highest predicted activity. While a specific QSAR model for this compound is not publicly available, the general approach has been successfully applied to various classes of antiviral agents. nih.gov

The table below illustrates the types of descriptors that would be used in a hypothetical QSAR study of 9-(3,5-Dihydroxypent-1-yl)guanine analogs.

| Compound Analog | Modification | LogP | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Activity (Hypothetical) |

| Analog 1 | Methylation of a hydroxyl group | Increased | Increased | Decreased | Unchanged | Moderate |

| Analog 2 | Fluorination of the pentyl chain | Increased | Increased | Unchanged | Unchanged | High |

| Analog 3 | Replacement of a hydroxyl with an amino group | Decreased | Unchanged | Increased | Unchanged | Low |

By systematically modifying the structure of (±)-9-(3,5-Dihydroxypent-1-yl)guanine and correlating these changes with biological activity through computational models, a deeper understanding of its SAR can be achieved, paving the way for the development of next-generation antiviral therapies.

Preclinical Pharmacokinetics and Metabolism of ± 9 3,5 Dihydroxypent 1 Yl Guanine

Metabolic Pathways and Metabolite Identification in Preclinical Systems

Metabolic Stability and Half-Life in Preclinical Biofluids

Further research and publication in peer-reviewed journals would be necessary for the scientific community to understand the preclinical pharmacokinetic and metabolic profile of (±)-9-(3,5-Dihydroxypent-1-yl)guanine. At present, this information is not available in the public domain.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the preclinical pharmacokinetics, particularly the excretion routes and clearance mechanisms, of the chemical compound (±)-9-(3,5-Dihydroxypent-1-yl)guanine.

Studies on structurally related compounds, such as the antiviral agent ganciclovir (B1264), formerly known as 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG), have been conducted. nih.govnih.govnih.gov However, the structural differences between these molecules mean that their pharmacokinetic profiles, including how they are eliminated from the body, are distinct. Information regarding the excretion and clearance of one compound cannot be extrapolated to another with certainty.

Further research and specific preclinical studies on (±)-9-(3,5-Dihydroxypent-1-yl)guanine are required to determine its pharmacokinetic properties. Without such studies, no data is available to detail its routes of excretion or its clearance mechanisms in any preclinical model.

Mechanisms of Resistance to ± 9 3,5 Dihydroxypent 1 Yl Guanine

Viral Resistance Development

The most clinically significant resistance mechanisms involve genetic mutations within the virus, specifically in enzymes responsible for the drug's activation and in the viral DNA polymerase, the ultimate target of the activated drug.

In human cytomegalovirus (HCMV), a primary target for ganciclovir (B1264), resistance is predominantly associated with mutations in two key viral genes: UL97 and UL54. nih.govresearchgate.net

The UL97 gene encodes a viral phosphotransferase, a kinase that is crucial for the initial phosphorylation of the guanine (B1146940) analog to its monophosphate form. nih.goveurofins-viracor.com This is the rate-limiting step in its activation. Mutations in the UL97 gene can impair this phosphorylation process, thereby preventing the drug from being converted into its active form. nih.govnih.gov Consequently, the virus can continue to replicate in the presence of the drug. These mutations are responsible for the majority of clinical resistance cases and typically confer a low to moderate level of resistance. nih.govnih.gov

The UL54 gene encodes the viral DNA polymerase, the enzyme responsible for replicating the viral genome. researchgate.net The triphosphate form of the guanine analog acts as a competitive inhibitor of this enzyme. medchemexpress.com Mutations in the UL54 gene can lead to a DNA polymerase that has a reduced affinity for the activated drug, allowing the viral enzyme to outcompete the inhibitor and continue DNA synthesis. researchgate.net UL54 mutations often confer a higher level of resistance and may also lead to cross-resistance with other antiviral drugs that target the viral DNA polymerase. researchgate.net The development of high-level resistance is often associated with the presence of mutations in both the UL97 and UL54 genes. researchgate.net

| Gene | Function | Common Mutation Codons | Consequence of Mutation |

|---|---|---|---|

| UL97 | Viral Phosphotransferase (Kinase) | M460V/I, H520Q, C592G, A594V, L595S, C603W nih.govwustl.edu | Reduced phosphorylation of the drug to its monophosphate form, preventing its activation. nih.gov |

| UL54 | Viral DNA Polymerase | P522S nih.gov | Decreased affinity for the activated triphosphate form of the drug, leading to continued viral DNA synthesis. researchgate.net |

The mutations in viral kinases and polymerases can be understood as a form of altered viral target recognition. The UL97 phosphotransferase must "recognize" and bind to the guanine analog to initiate its activation. Mutations in this enzyme that lead to resistance effectively represent a failure of this initial recognition step. nih.gov The inability of the mutated kinase to efficiently phosphorylate the drug means the first crucial step in the drug's mechanism of action is blocked.

Similarly, the viral DNA polymerase must recognize and be inhibited by the triphosphate form of the drug. Mutations in the UL54 gene can alter the structure of the polymerase's active site, reducing its ability to bind the drug triphosphate. researchgate.net This allows the natural substrate, dGTP, to be preferentially incorporated, thereby circumventing the inhibitory effect of the drug. In essence, the viral polymerase no longer "recognizes" the activated drug as a potent inhibitor.

Cellular Resistance Mechanisms in Preclinical Models

In the context of preclinical studies, particularly those involving suicide gene therapy for cancer where a viral kinase like Herpes Simplex Virus thymidine (B127349) kinase (HSV-TK) is introduced into tumor cells to activate a prodrug like ganciclovir, several cellular resistance mechanisms have been identified.

For (±)-9-(3,5-Dihydroxypent-1-yl)guanine to exert its cytotoxic effect in a preclinical cancer model, it must first enter the cell. This transport is often mediated by cellular nucleoside transporters. Research has shown that the expression levels of these transporters can significantly impact drug sensitivity.

One such transporter, the human equilibrative nucleobase transporter 1 (ENBT1), has been identified as capable of transporting ganciclovir. researchgate.net In preclinical models, cancer cell lines with higher levels of ENBT1 expression demonstrated increased uptake of the drug and, consequently, greater sensitivity to its cytotoxic effects when combined with HSV-TK. researchgate.net Conversely, cells with low ENBT1 expression were less sensitive. researchgate.net This suggests that downregulation or reduced function of cellular nucleoside transport systems could be a mechanism of resistance by limiting the intracellular concentration of the drug.

Following the initial phosphorylation by a viral kinase (in infected cells or gene therapy models), subsequent phosphorylations to the di- and triphosphate forms are carried out by host cellular kinases, such as guanylate kinase and phosphoglycerate kinase. While the initial viral kinase-mediated step is typically rate-limiting, theoretically, alterations in these cellular enzymes could also contribute to resistance.

However, in preclinical models of HSV-TK/ganciclovir gene therapy, the most commonly observed resistance mechanism at the activation level is the loss or inactivation of the introduced viral gene itself. nih.govdrugbank.comresearchgate.net Studies have shown that resistant tumor cell clones often have partial or complete deletions of the HSV-TK gene. nih.govdrugbank.com In some cases, cryptic splice sites within the HSV-TK gene sequence can lead to the production of a truncated, non-functional protein. drugbank.comresearchgate.net This loss of the primary activating enzyme prevents the conversion of the prodrug to its active form, rendering the cells resistant. nih.gov While cellular kinases are essential for the full activation of the drug, resistance due to their mutation or altered expression is less frequently documented in these preclinical systems compared to the loss of the initial, more specific activating viral enzyme.

Once the triphosphate form of the guanine analog is incorporated into the DNA of replicating cells, it causes DNA damage and stalls DNA synthesis, leading to cell death. researchgate.net Preclinical studies have revealed that cancer cells can counteract this by upregulating their DNA repair pathways.

The homologous recombination (HR) repair pathway has been identified as a critical mechanism for cell survival following exposure to ganciclovir in the HSV-TK gene therapy model. Cells proficient in HR are better able to repair the DNA damage induced by the incorporated drug, thus conferring a degree of resistance. This suggests that the modulation of DNA repair pathways is a significant cellular mechanism of resistance to the cytotoxic effects of this class of compounds.

| Mechanism | Description | Preclinical Model Context |

|---|---|---|

| Altered Nucleoside Transport | Reduced expression of transporters like ENBT1 limits the uptake of the drug into the cell. researchgate.net | Cancer cell lines in HSV-TK/ganciclovir suicide gene therapy models. researchgate.net |

| Loss of Activating Enzyme | Deletion or inactivating mutations in the introduced viral kinase gene (e.g., HSV-TK) prevents the initial, crucial phosphorylation step. nih.govdrugbank.com | Cancer cell lines and human T lymphocytes in HSV-TK/ganciclovir gene therapy models. nih.govdrugbank.com |

| DNA Repair Pathway Modulation | Upregulation of DNA repair pathways, such as homologous recombination, allows cells to survive drug-induced DNA damage. | Cancer cell lines in HSV-TK/ganciclovir suicide gene therapy models. |

Advanced Research Methodologies for Studying ± 9 3,5 Dihydroxypent 1 Yl Guanine

High-Throughput Screening Platforms for Analog Discovery and Optimization

High-Throughput Screening (HTS) is a cornerstone in the early-phase discovery of novel and optimized analogs of (±)-9-(3,5-Dihydroxypent-1-yl)guanine. This process involves the rapid, automated testing of vast libraries of chemical compounds to identify those that exhibit a desired biological activity, such as inhibiting a specific viral enzyme or blocking viral replication in cells.

The process typically begins with a cell-based assay designed to measure the cytopathic effect (CPE) of a virus, where cell viability is used as an indicator of antiviral activity. nih.gov For instance, a luminescent-based reagent can be used to quantify ATP levels, which correlate with the number of viable cells. Compounds that prevent virus-induced cell death are flagged as "hits."

A multi-step screening process is employed to refine the initial hits:

Primary Screening: Large compound libraries, sometimes containing hundreds of thousands of diverse small molecules, are tested at a single concentration against virus-infected cells. nih.govbiorxiv.org Compounds showing significant inhibition of the viral CPE are selected for further analysis. nih.gov

Confirmatory Testing: Hits from the primary screen are re-tested to eliminate false positives.

Dose-Response Analysis: The potency of confirmed hits is determined by testing them across a range of concentrations to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of the viral activity. nih.gov

Counter-Screening: To ensure that the antiviral activity is specific, compounds are often tested against different viruses or in assays that identify non-specific mechanisms, such as general cytotoxicity. biorxiv.org

This systematic approach allows for the identification of promising chemical scaffolds that can be chemically modified to create analogs of (±)-9-(3,5-Dihydroxypent-1-yl)guanine with improved potency and selectivity.

Table 1: Representative High-Throughput Screening (HTS) Campaign for Antiviral Analog Discovery

| Screening Phase | Purpose | Example Library Size | Key Metric | Outcome |

| Primary Screen | Identify initial "hits" with antiviral activity. | 194,950 compounds | >30% CPE Inhibition | 693 initial hits identified. nih.gov |

| Dose-Response | Determine the potency of the hits. | 693 compounds | IC₅₀ Value | 185 structures with IC₅₀ ≤ 100 μM. nih.gov |

| Analog Grouping | Identify enriched chemical scaffolds for optimization. | 185 potent hits | Structural Similarity | 42 compounds grouped into 6 analog series. nih.gov |

Biophysical Techniques for Ligand-Target Interaction Studies

Understanding the direct physical interaction between (±)-9-(3,5-Dihydroxypent-1-yl)guanine and its molecular target, such as a viral DNA polymerase or kinase, is crucial for rational drug design. A suite of biophysical techniques is employed to characterize these interactions in detail. mdpi.com

Spectroscopic Methods: Techniques like UV-Vis absorption and fluorescence spectroscopy can reveal the formation of a complex between the compound and a target protein. For example, the quenching of intrinsic tryptophan fluorescence of a protein upon binding of a guanosine (B1672433) analog indicates a direct interaction and can be used to calculate binding constants (Kₐ). mdpi.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS), offering deep insight into the forces driving the binding.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. It provides kinetic data, including association (kₐ) and dissociation (kₑ) rates, which are critical for understanding the durability of the drug-target complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information about the binding site and conformational changes in both the ligand and the target protein upon complex formation.

In Silico Molecular Docking: Computational studies are used to predict the binding mode of guanine (B1146940) analogs within the active site of a target protein. These models help to visualize key interactions, such as hydrogen bonds and electrostatic forces, that stabilize the complex and can guide the design of more potent analogs. mdpi.com

Table 2: Biophysical Parameters for Antiviral-Protein Interaction

| Technique | Parameter Measured | Significance | Example Finding |

| Fluorescence Spectroscopy | Binding Constant (Kₐ) | Quantifies the strength of the interaction. | Kₐ for Acyclovir (B1169) with HSA: 2.89 x 10⁴ M⁻¹. mdpi.com |

| Isothermal Titration Calorimetry (ITC) | ΔG, ΔH, ΔS | Reveals the thermodynamic drivers of binding. | Spontaneous reaction indicated by negative ΔG⁰. mdpi.com |

| Molecular Docking | Binding Energy (kcal/mol) | Predicts the stability of the drug-target complex. | Calculated binding energy for Penciclovir in HSA site II: -26.53 kJ·mol⁻¹. mdpi.com |

Omics Approaches (Genomics, Proteomics, Metabolomics) to Elucidate Pathway Perturbations

Omics technologies provide a global view of the molecular changes within a cell or organism following treatment with (±)-9-(3,5-Dihydroxypent-1-yl)guanine. These approaches are powerful for understanding the compound's mechanism of action, identifying potential off-target effects, and discovering biomarkers of response.

Proteomics: Quantitative proteomics, often using techniques like mass spectrometry, identifies and quantifies thousands of proteins in a cell. mdpi.com By comparing protein expression profiles in treated versus untreated cells, researchers can identify which cellular pathways are modulated by the compound. This can confirm on-target effects and reveal unexpected mechanisms or off-target interactions that could lead to adverse effects. mdpi.comyoutube.com For example, a proteomics study might reveal the upregulation of stress-response proteins or the downregulation of proteins involved in cell cycle progression. mdpi.com

Metabolomics: This approach focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. For a guanosine analog like (±)-9-(3,5-Dihydroxypent-1-yl)guanine, metabolomics is particularly insightful as it can directly assess perturbations in nucleotide metabolism. nih.gov For instance, treatment with a guanosine analog could lead to a depletion of the intracellular GTP pool, which would inhibit viral replication but could also affect host cell processes. nih.govresearchgate.net Metabolomic phenotyping can also help predict drug efficacy, as the baseline metabolic state of a cell can influence the activation of nucleotide analogs. nih.gov

Genomics: While less common for direct mechanism of action studies of small molecules, genomic approaches can be used to identify genetic factors that confer sensitivity or resistance to the compound.

By integrating these omics datasets, researchers can construct a detailed map of the cellular response to (±)-9-(3,5-Dihydroxypent-1-yl)guanine, providing a holistic understanding of its biological impact. nih.gov

Advanced Imaging Techniques for Intracellular Localization and Dynamics

Visualizing where a drug goes inside a cell and how it behaves is critical to understanding its function. Advanced fluorescence microscopy techniques allow for the real-time tracking of drug molecules within live cells. nih.gov

To apply these techniques to (±)-9-(3,5-Dihydroxypent-1-yl)guanine, a fluorescently-tagged version of the compound would first be synthesized. This could involve attaching a small, bright fluorophore to a position on the molecule that does not interfere with its biological activity.

Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, enabling the acquisition of high-resolution, optically sectioned images of cells. It can be used to determine the subcellular localization of the fluorescent analog, for example, whether it accumulates in the cytoplasm or is transported into the nucleus where viral replication occurs. nih.govacs.org

Real-Time Live-Cell Imaging: By acquiring images over time, researchers can track the dynamics of the compound. acs.org This can reveal the rate of cellular uptake, movement within the cytoplasm, and potential expulsion from the cell. acs.orgnih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the decay rate of fluorescence, which can change based on the molecule's local microenvironment. This can be used to distinguish between the free compound and the compound bound to its intracellular target, providing spatial maps of drug-target engagement within a living cell. acs.org

These imaging studies provide invaluable spatio-temporal information that complements the biochemical and biophysical data, offering a more complete picture of the drug's journey from cell entry to target engagement. nih.gov

Organoid and 3D Cell Culture Models for Preclinical Efficacy Assessment

Traditional two-dimensional (2D) cell cultures, where cells are grown on flat plastic surfaces, often fail to recapitulate the complex architecture and physiology of human tissues. nih.gov Organoids and other three-dimensional (3D) cell culture models represent a significant advancement for preclinical drug evaluation. acs.org

Organoids are self-organizing 3D structures grown from stem cells that mimic the structure and function of human organs like the lung, intestine, or liver. nih.gov These "mini-organs" are more biologically relevant models for studying viral infections and testing the efficacy of antiviral compounds like (±)-9-(3,5-Dihydroxypent-1-yl)guanine. nih.gov

Advantages of using organoid models include:

Physiological Relevance: They contain multiple cell types arranged in a tissue-like architecture, providing a better model of host-pathogen interactions. nih.gov

Patient-Specific Models: Organoids can be derived from individual patients, opening the door to personalized medicine by testing drug efficacy against a specific person's genetic background. nih.gov

Improved Drug Screening: They can be used in HTS formats to screen for antiviral efficacy in a more realistic biological context. Studies have shown that 3D models can yield different and often more accurate drug responses compared to 2D cultures. nih.govnih.gov

For example, human lung organoids can be infected with a respiratory virus, and then treated with (±)-9-(3,5-Dihydroxypent-1-yl)guanine to assess its ability to inhibit viral replication and prevent cell damage in a model that closely resembles the human airway. nih.gov

Table 3: Comparison of Cell Culture Models for Antiviral Drug Assessment

| Feature | 2D Monolayer Culture | 3D Organoid Culture |

| Cellular Organization | Flat, single layer of cells | Complex, multi-layered structure with various cell types. acs.org |

| Cell-Cell Interactions | Limited and artificial | Mimics in vivo tissue interactions. acs.org |

| Physiological Relevance | Low | High; better recapitulates organ function. nih.gov |

| Predictive Power | Moderate | High; more accurately models in vivo responses. nih.govnih.gov |

| Application | Initial HTS, basic mechanism studies | Efficacy testing, disease modeling, personalized medicine. nih.gov |

Preclinical Translational Research Perspectives for ± 9 3,5 Dihydroxypent 1 Yl Guanine

Identification and Validation of Preclinical Biomarkers of Response and Resistance

No studies detailing the identification or validation of biomarkers to predict the response or resistance to (±)-9-(3,5-Dihydroxypent-1-yl)guanine in preclinical models were found. Research in this area would typically involve screening cell lines or animal models to correlate molecular signatures with the compound's activity.

Combination Therapy Strategies with (±)-9-(3,5-Dihydroxypent-1-yl)guanine in Preclinical Models

There is no available preclinical data on the use of (±)-9-(3,5-Dihydroxypent-1-yl)guanine in combination with other therapeutic agents.

Synergy and Antagonism with Established Therapies

Without preclinical studies, it is not possible to determine whether (±)-9-(3,5-Dihydroxypent-1-yl)guanine exhibits synergistic or antagonistic effects when combined with existing therapies.

Rational Design of Combination Regimens

The rational design of combination therapies is predicated on understanding a compound's mechanism of action and resistance pathways. As this information is not available for (±)-9-(3,5-Dihydroxypent-1-yl)guanine, no rationally designed combination regimens have been described in the literature.

Advanced Formulation Strategies for Enhanced Preclinical Delivery and Efficacy

No research into advanced formulation strategies for (±)-9-(3,5-Dihydroxypent-1-yl)guanine has been published.

Nanoparticle Encapsulation and Targeted Delivery Systems

There are no reports of nanoparticle-based formulations or other targeted delivery systems being developed to enhance the preclinical delivery or efficacy of (±)-9-(3,5-Dihydroxypent-1-yl)guanine.

Prodrug Formulations for Improved Preclinical Bioavailability

The development of prodrugs to improve the pharmacokinetic properties of a parent compound is a common strategy. However, no such prodrug formulations for (±)-9-(3,5-Dihydroxypent-1-yl)guanine have been described in the available scientific literature.

Future Directions and Unanswered Questions in ± 9 3,5 Dihydroxypent 1 Yl Guanine Research

Exploration of Unexplored Biological Activities and Therapeutic Applications

The primary focus for (±)-9-(3,5-Dihydroxypent-1-yl)guanine should be a systematic exploration of its biological activities beyond the classical antiviral and anticancer paradigms. The structural motifs of this compound warrant a broader screening approach.

Potential Unexplored Activities:

| Therapeutic Area | Rationale for Exploration | Key Research Questions |

| Immunomodulation | Certain nucleoside analogs can modulate immune responses. | Does it alter cytokine production? Can it influence T-cell or B-cell function? |

| Neuroprotection | Some purine (B94841) analogs have shown effects on neurological pathways. | Does it cross the blood-brain barrier? Does it offer protection in models of neurodegenerative diseases? |

| Anti-parasitic Activity | Novel nucleoside analogs are continually being screened against various parasites. | What is its efficacy against parasites like Leishmania, Trypanosoma, or Plasmodium? |

| Cardioprotection | Adenosine and guanosine (B1672433) play roles in cardiovascular function. | Can it protect cardiac cells from ischemic damage? |

Future research should involve high-throughput screening against a diverse panel of cell lines and pathogens to identify novel therapeutic avenues. nih.gov

Development of Novel and More Efficient Synthetic Pathways

The advancement of (±)-9-(3,5-Dihydroxypent-1-yl)guanine from a laboratory curiosity to a potential therapeutic candidate hinges on the development of efficient and scalable synthetic routes. Current methods for synthesizing acyclic nucleoside analogs can be complex and may result in low yields.

Recent innovations in both chemical and biocatalytic syntheses of nucleosides offer new opportunities for step-efficient and environmentally sustainable preparation. nih.gov Exploring biocatalytic cascade methods could be particularly advantageous for creating the desired stereochemistry of the dihydroxypentyl side chain. nih.gov The Vorbrüggen glycosylation method, a common technique for creating the nucleoside bond, could be optimized for this specific compound to improve yields and reduce the formation of isomers. noaa.gov

Key objectives for synthetic chemistry research should include:

Stereoselective Synthesis: Developing methods to selectively synthesize the (R) and (S) enantiomers to evaluate their individual biological activities.

Green Chemistry Approaches: Utilizing enzymatic reactions or greener solvents to create a more sustainable synthetic process.

Scalability: Ensuring the developed synthetic route can be scaled up for potential preclinical and clinical development.

Comprehensive Elucidation of Off-Target Interactions and Unintended Biological Effects

A significant hurdle for many nucleoside analogs is their potential for off-target effects, which can lead to toxicity. mdpi.com A thorough understanding of the interaction of (±)-9-(3,5-Dihydroxypent-1-yl)guanine with host cell machinery is critical.

Host polymerases are often primary off-targets for this class of compounds. nih.gov Research should focus on determining if the triphosphate form of (±)-9-(3,5-Dihydroxypent-1-yl)guanine is a substrate for human DNA polymerases (α, β, γ, δ, ε), RNA polymerases, and mitochondrial polymerases. mdpi.comnih.gov Mitochondrial toxicity is a particular concern for nucleoside analogs and should be assessed early in preclinical development. wikipedia.orgnih.gov

Investigative Approaches for Off-Target Effects:

| Assay Type | Purpose | Potential Findings |

| Kinase Profiling | To identify cellular kinases that may phosphorylate the compound, leading to its activation or off-target signaling. | Identification of unintended kinase targets. |

| Proteomics/Interactomics | To identify cellular proteins that bind to the compound or its metabolites. | A global view of potential off-target interactions. |

| In Silico Modeling | To predict potential off-target binding based on structural homology to known drug targets. | Prioritization of experimental validation of off-targets. |

Design of Advanced Preclinical Models Reflecting Complex Biological Systems

To accurately predict the efficacy and safety of (±)-9-(3,5-Dihydroxypent-1-yl)guanine, it is imperative to move beyond simple 2D cell culture models. The development and use of advanced preclinical models that better mimic human physiology are essential.

For potential antiviral applications, organoid models of infected tissues (e.g., lung, liver, or intestinal organoids) can provide a more realistic environment to study drug efficacy and host response. For anticancer evaluation, patient-derived xenografts (PDX) or 3D tumor spheroids can offer insights into how the compound affects a heterogeneous tumor microenvironment. nih.gov The use of humanized animal models may also provide a more accurate assessment of potential toxicity. nih.gov

Investigation of Epigenetic Modulation and Other Emerging Mechanisms of Action

The field of epigenetics has revealed that nucleoside analogs can exert their effects through mechanisms beyond direct DNA chain termination. mdpi.com These compounds can influence DNA methylation and histone modifications, thereby altering gene expression patterns. mdpi.com

Future research should investigate whether (±)-9-(3,5-Dihydroxypent-1-yl)guanine or its metabolites can be incorporated into DNA and subsequently affect the activity of DNA methyltransferases (DNMTs) or the enzymes involved in histone modification. mdpi.commdpi.com The study of how this compound might alter the epitranscriptome, the collection of chemical modifications on RNA, is another emerging area of interest. nih.gov

Potential Epigenetic Mechanisms to Investigate:

DNA Methylation: Does the compound or its incorporation into DNA alter global or gene-specific DNA methylation patterns?

Histone Modification: Does treatment with the compound lead to changes in histone acetylation, methylation, or phosphorylation?

Non-coding RNA Expression: Can the compound modulate the expression of microRNAs or long non-coding RNAs involved in disease pathways?

By systematically addressing these future directions and unanswered questions, the scientific community can build a comprehensive understanding of the therapeutic potential and risks associated with (±)-9-(3,5-Dihydroxypent-1-yl)guanine, paving the way for its potential translation into a clinically useful agent.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.